1,1-Di-isobutoxy-3-methylbutane

Flavor Stability Controlled Release Process Chemistry

1,1-Di-isobutoxy-3-methylbutane (CAS 13439-98-0), also known as isovaleraldehyde diisobutyl acetal, is a synthetic acetal belonging to the class of geminal diethers. It is a high-boiling, non-polar liquid with the formula C13H28O2 and a molecular weight of 216.36 g/mol.

Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
CAS No. 13439-98-0
Cat. No. B085186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Di-isobutoxy-3-methylbutane
CAS13439-98-0
Molecular FormulaC13H28O2
Molecular Weight216.36 g/mol
Structural Identifiers
SMILESCC(C)CC(OCC(C)C)OCC(C)C
InChIInChI=1S/C13H28O2/c1-10(2)7-13(14-8-11(3)4)15-9-12(5)6/h10-13H,7-9H2,1-6H3
InChIKeyXQJQKXSIFKNEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Di-isobutoxy-3-methylbutane (CAS 13439-98-0) for Flavor & Fragrance Procurement: A Regulatory and Structural Baseline


1,1-Di-isobutoxy-3-methylbutane (CAS 13439-98-0), also known as isovaleraldehyde diisobutyl acetal, is a synthetic acetal belonging to the class of geminal diethers [1]. It is a high-boiling, non-polar liquid with the formula C13H28O2 and a molecular weight of 216.36 g/mol [1]. Functionally, it is listed as an EU-approved flavouring substance (FL No. 06.124) with a required minimum purity of 95%, positioning it within regulated food improvement agent markets .

Why 1,1-Di-isobutoxy-3-methylbutane Cannot Be Interchanged with Other Isovaleraldehyde Acetals


Substituting 1,1-di-isobutoxy-3-methylbutane with another isovaleraldehyde acetal, such as the diethyl analog, or the parent aldehyde is not trivial due to significant divergences in physicochemical properties and regulatory recognition. The molecular weight of the isobutoxy groups profoundly impacts volatility and lipophilicity, directly influencing the compound's organoleptic release profile and its performance as a stable flavor precursor versus a more volatile, reactive alternative [1]. Furthermore, the EU flavouring designation is substance-specific; an alternative acetal would require a separate regulatory evaluation to ensure compliance for food-grade applications .

Quantitative Differentiation Evidence for 1,1-Di-isobutoxy-3-methylbutane Against Closest Analogs


Boiling Point and Volatility Differentiation vs. Isovaleraldehyde Diethyl Acetal

The replacement of ethoxy with isobutoxy groups results in a significantly higher boiling point for 1,1-di-isobutoxy-3-methylbutane, indicating lower volatility compared to isovaleraldehyde diethyl acetal. This property is critical for applications requiring thermal stability during processing or a sustained flavor release profile [1][2].

Flavor Stability Controlled Release Process Chemistry

Lipophilicity-Driven Flavor Partitioning vs. Parent Aldehyde (Isovaleraldehyde)

With a calculated XLogP3-AA of 4.4, 1,1-di-isobutoxy-3-methylbutane is substantially more lipophilic than the parent aldehyde isovaleraldehyde (XLogP3-AA ~0.8) [1]. This partitioning difference is a primary driver for altered flavor release kinetics in fat-containing food matrices, where the acetal form will preferentially partition into the lipid phase, delaying aroma perception and potentially modifying the overall flavor character [2].

Flavor Chemistry Organoleptic Properties Food Matrix Interaction

Explicit EU Regulatory Authorization as a Flavoring Substance vs. Non-Listed Analogs

1,1-Di-isobutoxy-3-methylbutane holds a specific EU flavouring designation (FL No. 06.124) with an associated purity criterion of at least 95% . This explicit regulatory listing provides a clear compliance pathway for food and beverage applications in the EU market. In contrast, other isovaleraldehyde acetals, such as the dibutyl or dipropyl analogs, lack this defined regulatory status, introducing supply chain risk and potential reformulation costs for producers seeking EU market access [1].

Food Regulatory Compliance Flavor Legislation Procurement Specification

Validated Application Scenarios for 1,1-Di-isobutoxy-3-methylbutane Based on Differential Evidence


Stable Flavor Precursor for Thermally Processed Foods

Leveraging its high boiling point of 208.1 °C, 1,1-di-isobutoxy-3-methylbutane is ideally suited for baked goods, fried snacks, or extruded products where high-temperature processing would volatilize or degrade less stable flavor compounds like the parent isovaleraldehyde [1]. The compound's stability at these temperatures ensures the flavor payload survives the manufacturing step, only to be released later upon consumption or through controlled hydrolysis.

Long-Lasting Flavor Modifier in High-Fat Confections and Dairy

The high lipophilicity (XLogP3-AA 4.4) of this acetal makes it an excellent choice for creating sustained flavor in fat-based matrices such as chocolate, ice cream, or buttercream fillings [1]. Unlike the more water-soluble aldehyde, it will partition strongly into the lipid phase, providing a lingering, background fruitiness that is released slowly during mastication, enhancing the overall perceived richness .

Compliant 'Green' Fruity Note for EU-Market Beverages

For formulators developing clear, fruit-flavored beverages for the European market, 1,1-di-isobutoxy-3-methylbutane provides a specific, regulated pathway (FL No. 06.124) to achieve a 'green, fruity, sweet' organoleptic note reminiscent of fresh apples or pears [1]. Its purity specification (≥95%) ensures batch-to-batch consistency, while its explicit EU listing simplifies the regulatory approval process for the final product compared to using an unauthorized alternative acetal .

Non-Polar Solvent and Process Aid in Industrial Synthesis

Beyond flavor, its physical properties as a non-polar, high-boiling liquid (density 0.84 g/cm³) make 1,1-di-isobutoxy-3-methylbutane a viable aprotic solvent or reaction medium for organic syntheses involving resins, coatings, and polymers, where its inert acetal structure minimizes side reactions [1]. This is a secondary industrial application scenario driven directly by its characteristic physicochemical profile.

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